Cangrelor (tetrasodium)

Descripción

BenchChem offers high-quality Cangrelor (tetrasodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cangrelor (tetrasodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

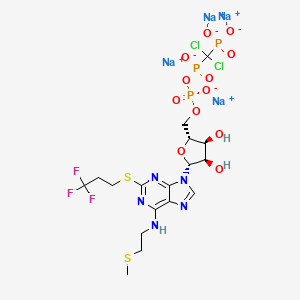

C17H21Cl2F3N5Na4O12P3S2 |

|---|---|

Peso molecular |

864.3 g/mol |

Nombre IUPAC |

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1 |

Clave InChI |

COWWROCHWNGJHQ-OPKBHZIBSA-J |

SMILES isomérico |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cangrelor (tetrasodium) on the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cangrelor is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. This technical guide provides a comprehensive overview of the molecular mechanism of action of Cangrelor, its binding kinetics, and the downstream signaling pathways it modulates. Detailed methodologies for key experimental assays used to characterize P2Y12 receptor antagonists are provided, along with a comparative analysis of quantitative data for Cangrelor and other P2Y12 inhibitors. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of antiplatelet therapies.

Introduction: The P2Y12 Receptor and the Role of Cangrelor

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. It plays a pivotal role in hemostasis and thrombosis.[1] The endogenous ligand for the P2Y12 receptor is adenosine (B11128) diphosphate (B83284) (ADP), which, upon binding, triggers a signaling cascade leading to platelet activation, aggregation, and the formation of a thrombus.[1][2] Consequently, the P2Y12 receptor is a primary target for antiplatelet therapeutics.

Cangrelor (tetrasodium) is a non-thienopyridine adenosine triphosphate (ATP) analog that functions as a direct, competitive, and reversible antagonist of the P2Y12 receptor.[1][2] Its intravenous administration allows for a rapid onset and offset of action, making it a valuable therapeutic option in clinical settings that require immediate and potent inhibition of platelet function, such as during percutaneous coronary intervention (PCI).[3][4] Unlike thienopyridine prodrugs such as clopidogrel (B1663587) and prasugrel, Cangrelor does not require metabolic activation to exert its antiplatelet effect.[3]

Molecular Mechanism of Action

Cangrelor's primary mechanism of action is its direct and reversible binding to the P2Y12 receptor, competitively inhibiting the binding of ADP.[1][2] This prevents the conformational change in the receptor necessary to activate the associated inhibitory G protein (Gi).

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the Gi alpha subunit (Gαi). Upon activation by ADP, Gαi inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Lower cAMP levels result in reduced activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is a key factor in the downstream signaling that leads to the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[6]

By competitively blocking the binding of ADP to the P2Y12 receptor, Cangrelor prevents the inhibition of adenylyl cyclase, thereby maintaining higher intracellular cAMP levels and promoting VASP phosphorylation. This ultimately inhibits GPIIb/IIIa receptor activation and platelet aggregation.[5]

P2Y12 receptor signaling pathway and the inhibitory action of Cangrelor.

Quantitative Data: Binding Affinity and Potency

The efficacy of P2Y12 receptor antagonists is determined by their binding affinity (Ki) and their functional potency (IC50). The following tables summarize the available quantitative data for Cangrelor and other major P2Y12 inhibitors.

Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of P2Y12 Receptor Antagonists

| Compound | Binding Affinity (Ki) (nM) | Platelet Aggregation IC50 (nM) | Assay Method |

| Cangrelor | 1.3 | 0.4 - 7.7 | Radioligand Binding, LTA |

| Clopidogrel (Active Metabolite) | 4.7 | 190 - 1900 | Radioligand Binding, LTA |

| Prasugrel (Active Metabolite) | 2.0 | 70 - 300 | Radioligand Binding, LTA |

| Ticagrelor | 14 | 180 | Radioligand Binding, LTA |

Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as the radioligand used, agonist concentration, and tissue/cell source.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of P2Y12 Inhibitors

| Property | Cangrelor | Clopidogrel | Prasugrel | Ticagrelor |

| Administration | Intravenous | Oral | Oral | Oral |

| Mechanism | Reversible, Direct | Irreversible, Prodrug | Irreversible, Prodrug | Reversible, Direct |

| Onset of Action | < 2 minutes | 2-6 hours | 0.5-4 hours | 0.5-2 hours |

| Offset of Action | 1-2 hours | 5-10 days | 7-10 days | 3-5 days |

| Half-life | 3-6 minutes | ~6 hours (active metabolite) | ~7.4 hours (active metabolite) | ~7-8.5 hours |

Experimental Protocols

The characterization of P2Y12 receptor antagonists like Cangrelor relies on a suite of in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO cells) or from washed human platelets.[7] Homogenize the cells or platelets in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.

-

Assay Setup: In a 96-well filter plate, add the prepared receptor membranes, a fixed concentration of a P2Y12-specific radioligand (e.g., [³³P]2-MeSADP or [³H]PSB-0413), and varying concentrations of the unlabeled test compound (Cangrelor).[1][5]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the half-maximal inhibitory concentration (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Workflow for a P2Y12 Radioligand Binding Assay.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard functional assay to measure the effect of a compound on platelet aggregation.

Methodology:

-

Sample Preparation: Obtain whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

-

Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Assay Procedure: Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C. Add the test compound (Cangrelor) or vehicle control and incubate for a specified time.

-

Induction of Aggregation: Add a platelet agonist, such as ADP (typically 5-20 µM), to induce aggregation.

-

Measurement: Record the change in light transmission through the PRP as platelets aggregate over time (typically 5-10 minutes).

-

Data Analysis: The extent of aggregation is reported as the maximum percentage change in light transmission. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

Workflow for Light Transmission Aggregometry (LTA).

Adenylyl Cyclase Inhibition Assay

This functional assay measures the downstream effect of P2Y12 receptor activation or inhibition on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human P2Y12 receptor.

-

Assay Procedure: Pre-incubate the cells with varying concentrations of the test compound (Cangrelor).

-

Stimulation: Stimulate adenylyl cyclase with an agent such as forskolin.

-

Agonist Addition: Activate the P2Y12 receptor with an agonist like 2-MeSADP.

-

cAMP Measurement: Stop the reaction and lyse the cells. Measure the amount of intracellular cAMP produced, typically using a competitive immunoassay such as an ELISA.[1]

-

Data Analysis: Quantify the ability of the test compound to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP accumulation and determine an IC50 value.[1]

VASP Phosphorylation Assay

This assay specifically assesses the activation state of the P2Y12 receptor signaling pathway by measuring the phosphorylation of VASP using flow cytometry.

Methodology:

-

Blood Sample Preparation: Collect human whole blood in tubes containing 3.2% sodium citrate.[6]

-

Incubation with Antagonist: Aliquot the whole blood and incubate with varying concentrations of the test compound (Cangrelor) or a vehicle control.

-

Stimulation and Inhibition: To separate aliquots, add:

-

Prostaglandin E1 (PGE1) alone (to stimulate VASP phosphorylation).

-

PGE1 and ADP (to assess ADP-mediated inhibition of VASP phosphorylation).

-

-

Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the platelet membrane to allow for intracellular antibody staining.

-

Antibody Staining: Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (VASP-P) and a platelet-specific marker (e.g., CD61).

-

Flow Cytometry: Acquire the samples on a flow cytometer and gate on the platelet population.

-

Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the mean fluorescence intensity (MFI) of VASP-P staining: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100. A lower PRI indicates greater P2Y12 inhibition.[6]

Conclusion

Cangrelor is a well-characterized P2Y12 receptor antagonist with a distinct molecular interaction profile. Its direct, competitive, and reversible binding to the ADP binding site of the P2Y12 receptor results in rapid, potent, and predictable inhibition of platelet aggregation. The in-depth understanding of its mechanism of action, binding kinetics, and the downstream signaling pathways it modulates is crucial for its effective clinical application and for the development of future antiplatelet therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Cangrelor and other P2Y12 receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cangrelor Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cangrelor (B105443) is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of its tetrasodium (B8768297) salt form. Detailed experimental protocols for key assays, comparative quantitative data, and visualizations of its signaling pathway and experimental workflows are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Platelet aggregation is a fundamental process in hemostasis and thrombosis. The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface, plays a pivotal role in this process by responding to adenosine (B11128) diphosphate (B83284) (ADP) to amplify and sustain platelet activation. Consequently, the P2Y12 receptor is a primary target for antiplatelet therapies. Cangrelor, a non-thienopyridine adenosine triphosphate (ATP) analog, is a direct, competitive, and reversible antagonist of the P2Y12 receptor.[1] Its intravenous administration allows for a rapid onset and offset of action, making it a crucial therapeutic option in clinical scenarios requiring immediate and potent platelet inhibition.[2]

Molecular Structure and Chemical Properties

Cangrelor tetrasodium is a synthetic molecule designed to be a stable analog of ATP. Its structure allows it to bind with high affinity to the P2Y12 receptor without being metabolized into an active form, unlike thienopyridine derivatives such as clopidogrel (B1663587) and prasugrel.

Chemical Structure

The chemical name for Cangrelor tetrasodium is tetrasodium salt of N6-[2-(methylthio)ethyl]-2-[(3,3,3,trifluoropropyl)-5'-adenylic acid, monanhydride with (dichloromethylene) bisphosphonic acid.[2]

Physicochemical Properties

Cangrelor tetrasodium is a sterile, white to off-white lyophilized powder for intravenous infusion.[2] It is highly soluble in water and exists as an amorphous solid with four chiral centers.[3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C17H21Cl2F3N5Na4O12P3S2 | [5] |

| Molecular Weight | 864.3 g/mol | [2] |

| IUPAC Name | tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate | [5] |

| CAS Number | 163706-36-3 | [6] |

| Appearance | White to off-white lyophilized powder | [7] |

| Solubility | Highly soluble in water (80-100 mg/mL); Soluble in DMSO (12.56 mg/mL) | [4][8] |

| Storage | Store vials at 20°C to 25°C (68°F to 77°F) | [9] |

Stability and Formulation

The lyophilized powder of Cangrelor for injection is stable under recommended storage conditions.[9] After reconstitution with sterile water, it should be immediately diluted with either 0.9% sodium chloride (normal saline) or 5% dextrose in water. The diluted solution is stable for up to 24 hours in normal saline and up to 12 hours in 5% dextrose at room temperature.[10] The formulation contains mannitol (B672) and sorbitol as excipients, and sodium hydroxide (B78521) to adjust the pH.[11]

Mechanism of Action and Signaling Pathway

Cangrelor exerts its antiplatelet effect by directly and reversibly binding to the P2Y12 receptor on platelets. This action competitively inhibits the binding of ADP, thereby blocking the initiation of the downstream signaling cascade that leads to platelet activation and aggregation.

The P2Y12 receptor is coupled to the inhibitory G protein, Gαi. Upon ADP binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity. PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), and this phosphorylated VASP (VASP-P) inhibits platelet activation. Therefore, the reduction in PKA activity leads to less VASP phosphorylation, which in turn contributes to the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors, ultimately causing platelet aggregation. Cangrelor's blockade of the P2Y12 receptor prevents this entire cascade.

Additionally, the Gβγ subunits, dissociated from the activated G protein, stimulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is also crucial for platelet activation and thrombus stabilization.[12]

Pharmacokinetics and Pharmacodynamics

The clinical utility of Cangrelor is largely defined by its rapid and predictable pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics

| Parameter | Cangrelor | Clopidogrel | Prasugrel | Ticagrelor | Reference(s) |

| Administration | Intravenous | Oral | Oral | Oral | [1] |

| Prodrug | No | Yes | Yes | No | [1] |

| Time to Peak (Tmax) | ~2 minutes | 2-4 hours (active metabolite) | ~30 minutes (active metabolite) | 1.5-3 hours | [1] |

| Half-life (t½) | 3-6 minutes | ~8 hours (active metabolite) | ~7 hours (active metabolite) | ~7-9 hours | [1] |

| Metabolism | Dephosphorylation in blood | Hepatic (CYP450) | Hepatic (CYP450) | Hepatic (CYP3A4/5) | [1] |

| Protein Binding | 97-98% | 98% (prodrug), 94% (active metabolite) | 98% (active metabolite) | >99% | [1] |

| Reversibility | Reversible | Irreversible | Irreversible | Reversible | [1] |

Pharmacodynamics

| Parameter | Cangrelor | Clopidogrel | Prasugrel | Ticagrelor | Reference(s) |

| Onset of Action | <2 minutes | 2-6 hours | <30 minutes | 30-60 minutes | [1] |

| Offset of Action | ~1 hour | 5-7 days | 7-10 days | 3-5 days | [1] |

| Platelet Inhibition | >95% | 50-70% | >80% | >90% | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Cangrelor and other P2Y12 inhibitors.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Materials:

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

ADP solution (agonist)

-

Cangrelor or other P2Y12 inhibitor solutions

-

Saline or appropriate buffer

Procedure:

-

PRP and PPP Preparation:

-

Draw whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.

-

-

Instrument Setup:

-

Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).

-

-

Assay:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the P2Y12 inhibitor (e.g., Cangrelor) or vehicle control and incubate for the desired time.

-

Add ADP to induce platelet aggregation. A typical final concentration is 5-20 µM.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

VASP Phosphorylation Assay (Flow Cytometry)

This assay specifically measures the phosphorylation state of VASP, which is downstream of the P2Y12 signaling pathway.

Materials:

-

Flow cytometer

-

Citrated whole blood

-

Prostaglandin E1 (PGE1) and ADP solutions

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-VASP-P antibody and isotype control

-

Cangrelor or other P2Y12 inhibitor solutions

Procedure:

-

Sample Preparation:

-

Incubate whole blood with the P2Y12 inhibitor or vehicle control.

-

-

Stimulation:

-

Treat blood samples with PGE1 (to induce VASP phosphorylation) with and without ADP (to inhibit VASP phosphorylation via P2Y12).

-

-

Staining:

-

Fix and permeabilize the platelets.

-

Stain with a fluorescently labeled antibody specific for phosphorylated VASP (VASP-P).

-

-

Flow Cytometry:

-

Acquire data on a flow cytometer and gate on the platelet population.

-

-

Data Analysis:

-

Calculate the Platelet Reactivity Index (PRI) using the mean fluorescence intensity (MFI) of VASP-P staining: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100

-

Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of binding affinity (Ki) of unlabeled compounds like Cangrelor.

Materials:

-

Platelet membranes or cells expressing the P2Y12 receptor

-

Radiolabeled P2Y12 antagonist (e.g., [³³P]-2MeSADP)

-

Unlabeled Cangrelor or other test compounds

-

Scintillation counter and vials

-

Glass fiber filters and filtration apparatus

Procedure:

-

Incubation:

-

Incubate platelet membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel P2Y12 inhibitor.

Conclusion

Cangrelor tetrasodium is a well-characterized P2Y12 receptor antagonist with a distinct molecular structure and favorable chemical and pharmacokinetic properties that translate to a rapid and potent antiplatelet effect. Its direct, competitive, and reversible mechanism of action provides a predictable and controllable inhibition of platelet aggregation. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers and drug development professionals working on novel antiplatelet therapies and further exploring the intricacies of P2Y12 receptor biology.

References

- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Cangrelor Tetrasodium | C17H21Cl2F3N5Na4O12P3S2 | CID 10260031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. cangrelor tetrasodium | GPR | P2Y Receptor | TargetMol [targetmol.com]

- 9. Cangrelor | C17H25Cl2F3N5O12P3S2 | CID 9854012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. resources.chiesiusa.com [resources.chiesiusa.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Akt signaling in platelets and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cangrelor: A Deep Dive into its Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cangrelor (B105443), a potent, intravenous, direct-acting, and reversible antagonist of the P2Y12 receptor, represents a significant advancement in antiplatelet therapy.[1] Its rapid onset and offset of action provide a wide therapeutic window, making it a valuable agent in clinical settings requiring potent and controllable platelet inhibition, particularly during percutaneous coronary intervention (PCI).[2][3] This in-depth technical guide synthesizes the core preclinical data on Cangrelor's pharmacokinetics (PK) and pharmacodynamics (PD), providing researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and clinical application.

Core Pharmacological Profile

Cangrelor is a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog that selectively and reversibly binds to the P2Y12 receptor on platelets.[4][5] This action blocks the binding of adenosine diphosphate (B83284) (ADP), a key mediator of platelet activation and aggregation.[4][6] Unlike thienopyridine derivatives such as clopidogrel (B1663587) and prasugrel (B1678051), Cangrelor is a direct-acting agent and does not require metabolic activation, ensuring a consistent and predictable antiplatelet effect.[4][6]

Pharmacokinetics

The pharmacokinetic profile of Cangrelor is characterized by its rapid distribution, metabolism, and elimination, contributing to its fast onset and offset of action.[6]

| Parameter | Value | Species/Model | Reference |

| Half-life | 3-6 minutes | Humans | [6][7][8] |

| Volume of Distribution | 3.9 L | Humans | [6] |

| Plasma Clearance | ~43 L/h | Humans | [6] |

| Protein Binding | 97-98% | Humans | [6] |

| Metabolism | Dephosphorylation in blood | Humans | [6] |

| Elimination | Primarily renal excretion | Humans | [6] |

| Onset of Action | Within 2 minutes | Humans | [9][10] |

| Offset of Action | Platelet function returns to normal within 60-90 minutes | Humans | [4][9] |

Table 1: Key Pharmacokinetic Parameters of Cangrelor

Pharmacodynamics

Cangrelor's primary pharmacodynamic effect is the potent and dose-dependent inhibition of platelet aggregation.[2] This has been extensively evaluated in various preclinical models.

| Preclinical Model | Key Findings | Reference |

| In vitro (Human Platelets) | - Achieves >90-95% platelet inhibition.[9]- Reduces ADP-induced platelet aggregation by 75-85% even at subtherapeutic doses in clopidogrel-pretreated patients.[11]- Further reduces platelet reactivity in patients on maintenance prasugrel therapy.[12] | [9][11][12] |

| Mouse Model | - Effectively inhibits the expression of the active form of the integrin α(IIb)β3 both in vitro and in vivo.[13]- Demonstrates inhibition of thrombus formation in vivo.[10] | [10][13] |

| Rabbit and Primate Models | - Exerted a cardioprotective effect, reducing infarct size by up to 50%.[14] | [14] |

Table 2: Summary of Preclinical Pharmacodynamic Findings for Cangrelor

Signaling Pathway of Cangrelor's Action

Cangrelor exerts its antiplatelet effect by blocking the P2Y12 signaling cascade. The following diagram illustrates this mechanism.

Caption: P2Y12 receptor signaling pathway and Cangrelor's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used to evaluate Cangrelor.

In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry - LTA)

This "gold standard" method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol Steps:

-

Blood Collection: Whole blood is collected from the study subjects (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP Preparation: Platelet-rich plasma is prepared by centrifuging the whole blood at a low speed.

-

Incubation: PRP is incubated at 37°C in an aggregometer.

-

Drug Addition: A subtherapeutic dose of Cangrelor or vehicle is added to the PRP.[11]

-

Agonist Stimulation: A platelet agonist, such as ADP (e.g., 5 and 20 μmol/l), is added to induce aggregation.[11]

-

Measurement: The change in light transmittance is recorded over time to determine the extent of platelet aggregation.

In Vivo Thrombosis Model (Mouse)

This model assesses the antithrombotic efficacy of Cangrelor in a living organism.

Protocol Steps:

-

Animal Model: Anesthetized mice are used.[13]

-

Drug Administration: Cangrelor (e.g., 7.8 mg/kg b.w.) is administered intravenously.[13]

-

Vascular Injury: A controlled injury is induced in a mesenteric or cremaster arteriole to trigger thrombus formation.[10]

-

Thrombus Monitoring: The formation and stability of the thrombus are monitored in real-time using intravital microscopy.

-

Data Analysis: Parameters such as the time to vessel occlusion and the size of the thrombus are quantified.

The following diagram illustrates a general workflow for evaluating Cangrelor's efficacy in a preclinical setting.

Caption: General experimental workflow for preclinical evaluation of Cangrelor.

Conclusion

The preclinical pharmacokinetic and pharmacodynamic profile of Cangrelor underscores its utility as a potent and controllable intravenous antiplatelet agent. Its rapid onset and offset of action, coupled with a predictable dose-response, provide a significant advantage in acute and peri-procedural settings. The data summarized in this guide, from in vitro platelet function assays to in vivo thrombosis models, consistently demonstrate its robust P2Y12 inhibitory effects. Further research building on these foundational preclinical studies will continue to refine the optimal use of Cangrelor in various clinical scenarios.

References

- 1. benchchem.com [benchchem.com]

- 2. Cangrelor: a review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cangrelor? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Cangrelor: a review on pharmacology and clinical trial development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cangrelor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kengreal.com [kengreal.com]

- 11. Cangrelor increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamic effects of cangrelor on platelet P2Y12 receptor-mediated signaling in prasugrel-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Can the antiplatelet effects of cangrelor be reliably studied in mice under in vivo and in vitro conditions using flow cytometry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Rapid-Acting Antiplatelet Agent: A Technical Deep Dive into the Discovery and Development of Cangrelor

Executive Summary

Cangrelor, a potent, intravenously administered, direct-acting, and reversible P2Y12 receptor antagonist, represents a significant advancement in antiplatelet therapy.[1] Developed to address the limitations of oral antiplatelet agents, particularly in the acute setting of percutaneous coronary intervention (PCI), Cangrelor offers a rapid onset and offset of action, providing a predictable and controllable level of platelet inhibition.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Cangrelor, with a focus on the key experimental data and methodologies that defined its pharmacological profile and clinical utility.

Introduction: The Unmet Need for a Novel Antiplatelet Agent

The management of patients undergoing PCI has historically relied on dual antiplatelet therapy to mitigate the risk of thrombotic events such as stent thrombosis.[3] The cornerstone of this therapy has been the inhibition of the platelet P2Y12 receptor, a critical component in the amplification of platelet activation and aggregation.[4] For years, the standard of care involved oral thienopyridines, such as clopidogrel (B1663587) and prasugrel, which are prodrugs that require metabolic activation to exert their antiplatelet effect.[4] This metabolic conversion results in a delayed onset of action, and the irreversible binding of their active metabolites to the P2Y12 receptor leads to a prolonged duration of effect, which can be problematic in patients requiring urgent surgery or those at high risk of bleeding.[1][4] Furthermore, the response to clopidogrel can be variable among individuals.[5]

This clinical landscape highlighted the need for a P2Y12 inhibitor with a more favorable pharmacokinetic and pharmacodynamic profile for the periprocedural setting. The ideal agent would be administered intravenously for immediate effect, would not require metabolic activation, and would have a rapid offset of action to allow for the quick restoration of platelet function if needed.[1][6] This need drove the discovery and development of Cangrelor (formerly AR-C69931MX), a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog.[1][2]

The Discovery of Cangrelor: A Rational Drug Design Approach

Cangrelor was designed as a stable analog of ATP, which is a natural agonist of several P2Y receptors.[7][8] Its chemical structure was engineered to confer high affinity and selectivity for the P2Y12 receptor while being resistant to degradation by ectonucleotidases.[9] The synthesis of Cangrelor is a multi-step process starting from 2-thiobarbituric acid and peracetyl-D-ribofuranose, involving key steps such as S-alkylation, nitration, chlorination, reduction, and cyclization to form the purine (B94841) core.[8][9]

Mechanism of Action: A Reversible Antagonist of the P2Y12 Receptor

Cangrelor is a direct-acting, selective, and reversible competitive antagonist of the P2Y12 receptor.[5][7][10] Unlike thienopyridines, it does not require metabolic conversion to an active form.[2][6] By binding to the P2Y12 receptor, Cangrelor prevents the binding of adenosine diphosphate (B83284) (ADP), thereby blocking the conformational change in the receptor that initiates downstream signaling.[11] This inhibition of P2Y12 signaling prevents the activation of the glycoprotein (B1211001) IIb/IIIa receptor, a key step in platelet aggregation.[4] The reversibility of Cangrelor's binding allows for a rapid restoration of normal platelet function within 60 minutes of discontinuing the infusion.[2][7]

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein, Gαi.[12] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, a reduction in the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[12] This signaling cascade ultimately results in the activation of the glycoprotein IIb/IIIa receptor and platelet aggregation.[4] Cangrelor blocks this entire cascade at its inception by preventing ADP from binding to the P2Y12 receptor.

Quantitative Data Summary

The pharmacological profile of Cangrelor has been extensively characterized through a series of preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Properties of Cangrelor

| Parameter | Value | Reference |

| Administration | Intravenous | [7] |

| Onset of Action | ~2 minutes | [5][13] |

| Half-life | 3-6 minutes | [5][7] |

| Offset of Action | Platelet function returns to normal within 60 minutes | [5][7] |

| Metabolism | Rapid dephosphorylation in circulation | [7][10] |

| Protein Binding | 97-98% | [5][6] |

| Volume of Distribution | 3.9 L | [5][10] |

| Clearance | ~50 L/h | [9] |

Table 2: Pharmacodynamic Properties of Cangrelor

| Parameter | Value | Reference |

| Mechanism of Action | Direct, reversible P2Y12 receptor antagonist | [4][7] |

| Platelet Inhibition | >98% | [13] |

| Inter-patient Variability | Minimal | [5] |

Table 3: Key Clinical Trial Results (CHAMPION PHOENIX)

| Endpoint (at 48 hours) | Cangrelor (N=5470) | Clopidogrel (N=5469) | Odds Ratio (95% CI) | p-value | Reference |

| Primary Efficacy Endpoint | |||||

| Death, MI, Ischemia-driven Revascularization, or Stent Thrombosis | 4.7% | 5.9% | 0.78 (0.66, 0.93) | 0.005 | [14][15] |

| Key Secondary Endpoint | |||||

| Stent Thrombosis | 0.8% | 1.4% | 0.62 (0.43, 0.90) | 0.01 | [16] |

| Primary Safety Endpoint | |||||

| GUSTO Severe Bleeding | 0.2% | 0.1% | 1.50 (0.53, 4.22) | 0.44 | [1][17] |

Key Experimental Protocols

The characterization of Cangrelor's activity relied on a suite of established in vitro and in vivo assays. The following are detailed protocols for two of the most critical experiments.

Radioligand Binding Assay for P2Y12 Receptor Affinity

Objective: To determine the binding affinity (Ki) of Cangrelor for the human P2Y12 receptor through competitive displacement of a radiolabeled ligand.[1][12]

Materials:

-

Receptor Source: Washed human platelets or cell membranes from a cell line stably expressing the recombinant human P2Y12 receptor.[1]

-

Radioligand: [³³P]2MeS-ADP (a stable, high-affinity P2Y12 agonist).[1]

-

Competitor: Cangrelor at various concentrations.[1]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, pH 7.4.[1]

Protocol:

-

Incubation: In a microplate, combine the receptor source, a fixed concentration of [³³P]2MeS-ADP, and varying concentrations of Cangrelor or vehicle.

-

Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of Cangrelor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Light Transmission Aggregometry (LTA)

Objective: To assess the inhibitory effect of Cangrelor on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).[1]

Materials:

-

Blood Sample: Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[1]

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Prepared from the whole blood sample.[1]

-

Agonist: Adenosine diphosphate (ADP) solution.[1]

-

Test Compound: Cangrelor at various concentrations.[1]

-

Aggregometer: A light transmission aggregometer.[1]

Protocol:

-

PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[1]

-

Calibration: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[1]

-

Incubation: Pipette a specific volume of pre-warmed PRP into a cuvette with a stir bar. Add the test compound (Cangrelor) or vehicle control and incubate for a specified period (e.g., 1-5 minutes).[1]

-

Aggregation Induction: Place the cuvette in the sample well of the aggregometer and start recording. Add the agonist (ADP, typically at a final concentration of 5-20 µM) to induce aggregation.[1]

-

Data Recording: Record the change in light transmission for a set duration (e.g., 5-10 minutes).[1]

-

Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission. Calculate the IC50 value, which is the concentration of Cangrelor that inhibits 50% of the maximal aggregation response.

Clinical Development and Key Trials

The clinical development of Cangrelor was anchored by the CHAMPION (Cangrelor versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition) program, which included three large-scale randomized controlled trials.[18][19]

-

CHAMPION PCI and CHAMPION PLATFORM: These initial trials did not demonstrate the superiority of Cangrelor over clopidogrel.[15][18] The neutral outcomes were partly attributed to the definition of myocardial infarction used in the studies.[18][19]

-

CHAMPION PHOENIX: This pivotal trial, which enrolled over 11,000 patients, successfully demonstrated the superiority of Cangrelor over clopidogrel in reducing the composite endpoint of death, myocardial infarction, ischemia-driven revascularization, and stent thrombosis at 48 hours in patients undergoing PCI.[14][15][20] Importantly, this benefit was not associated with a statistically significant increase in severe bleeding.[14][17]

Based on the positive results of the CHAMPION PHOENIX trial, Cangrelor received FDA approval in June 2015 for use as an adjunct to PCI to reduce the risk of periprocedural thrombotic events.[21]

Conclusion

The discovery and development of Cangrelor represent a significant milestone in antiplatelet therapy. Through a rational drug design approach, a molecule was created that addresses many of the limitations of previous oral P2Y12 inhibitors. Its intravenous administration, rapid onset and offset of action, and predictable, potent antiplatelet effect make it a valuable tool in the high-risk setting of percutaneous coronary intervention. The robust preclinical and clinical data, culminating in the landmark CHAMPION PHOENIX trial, have firmly established its place in the armamentarium of antithrombotic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Cangrelor? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. droracle.ai [droracle.ai]

- 6. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. nbinno.com [nbinno.com]

- 9. Cangrelor - Wikipedia [en.wikipedia.org]

- 10. drugs.com [drugs.com]

- 11. Cangrelor | C17H25Cl2F3N5O12P3S2 | CID 9854012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. kengreal.com [kengreal.com]

- 14. kengreal.com [kengreal.com]

- 15. mdpi.com [mdpi.com]

- 16. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cangrelor reduces the risk of ischemic complications in patients with single-vessel and multi-vessel disease undergoing percutaneous coronary intervention: Insights from the CHAMPION PHOENIX trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cangrelor: Clinical Data, Contemporary Use, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. fiercebiotech.com [fiercebiotech.com]

- 21. drugs.com [drugs.com]

Cangrelor's Role in the ADP-Induced Platelet Aggregation Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of cangrelor, a direct-acting, intravenous P2Y12 inhibitor. It details the molecular pathway of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, elucidates cangrelor's precise mechanism of action, presents key clinical trial data, and outlines the experimental protocols used to assess its pharmacodynamic effects.

The Molecular Pathway of ADP-Induced Platelet Aggregation

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Adenosine diphosphate (ADP) is a key platelet agonist that, when released from dense granules of activated platelets or damaged cells, amplifies the thrombotic response.[1] ADP mediates its effects by binding to two distinct G-protein-coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[2][3]

-

P2Y1 Receptor: Coupled to Gq, the activation of the P2Y1 receptor by ADP leads to the activation of phospholipase C (PLC), which mobilizes intracellular calcium stores. This initial calcium influx is primarily responsible for platelet shape change and the initiation of a transient aggregation response.[1][4]

-

P2Y12 Receptor: Coupled to Gi, the P2Y12 receptor plays a central and sustained role in platelet aggregation.[1] When ADP binds to the P2Y12 receptor, the inhibitory G-protein (Gi) is activated, which in turn inhibits the enzyme adenylyl cyclase.[1][5] This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that sequester intracellular calcium and inhibit platelet activation. The net result is a sustained increase in intracellular calcium, leading to the conformational activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[5] This activated receptor binds fibrinogen, cross-linking adjacent platelets and leading to robust and stable platelet aggregation.[6][7]

References

- 1. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biodatacorp.com [biodatacorp.com]

- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 4. Platelet - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Cangrelor to Platelet P2Y12 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Cangrelor (B105443) to its target, the platelet P2Y12 receptor. Cangrelor is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation.[1][2] Understanding its binding characteristics is paramount for research and development in the field of antiplatelet therapy.

Executive Summary

Cangrelor, an adenosine (B11128) triphosphate (ATP) analog, distinguishes itself from other P2Y12 inhibitors through its rapid onset and offset of action, providing a high degree of control over platelet inhibition.[3][4] It binds competitively and reversibly to the P2Y12 receptor, effectively blocking the binding of its endogenous ligand, adenosine diphosphate (B83284) (ADP).[1][5] This direct-acting mechanism does not require metabolic activation, ensuring a predictable and potent antiplatelet effect.[6] In vitro studies have consistently demonstrated its high affinity for the P2Y12 receptor, with low nanomolar inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). This guide will delve into the quantitative binding data, detailed experimental protocols for assessing this affinity, and the underlying signaling pathways.

Quantitative Binding and Potency Data

The in vitro binding affinity and functional potency of Cangrelor have been quantified using various assays. The following table summarizes key data points, offering a comparative perspective on its interaction with the P2Y12 receptor. A lower Ki or IC50 value is indicative of a higher binding affinity or inhibitory potency, respectively.[1]

| Compound | Parameter | Value | Assay | Receptor Source |

| Cangrelor | Ki | 0.4 nM | Radioligand Competitive Binding | Human P2Y12[1] |

| Cangrelor | IC50 | 3 nM | ADP-induced Platelet Aggregation | Human Platelets[2] |

| Cangrelor | IC50 | 1.4 nM | ADP-dependent Coated-Platelet Production | Human Platelets[7] |

P2Y12 Receptor Signaling and Cangrelor's Mechanism of Action

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, activates the inhibitory G protein, Gαi.[1] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade ultimately leads to platelet activation and aggregation. Cangrelor, by competitively blocking the ADP binding site on the P2Y12 receptor, prevents the initiation of this signaling pathway.[1]

P2Y12 signaling and Cangrelor's inhibitory action.

Experimental Protocols

The determination of Cangrelor's in vitro binding affinity relies on well-established experimental protocols. The following are detailed methodologies for key assays.

Radioligand Competitive Binding Assay

This assay directly measures the binding affinity (Ki) of a compound by assessing its ability to compete with a radiolabeled ligand for the P2Y12 receptor.[1]

1. Receptor Preparation:

-

Prepare cell membranes from a cell line stably expressing the human P2Y12 receptor or from washed human platelets.[1]

2. Assay Buffer:

-

Utilize a suitable binding buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, at a pH of 7.4.[1]

3. Radioligand:

-

A commonly used radioligand is [³³P]2-MeSADP.[1]

4. Incubation:

-

In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (Cangrelor).[1]

-

Allow the binding to reach equilibrium by incubating for a specific duration at a controlled temperature (e.g., 60 minutes at 30°C).[1]

5. Separation:

-

Separate the receptor-bound radioligand from the free radioligand via rapid filtration through glass fiber filters.[1]

6. Washing:

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

7. Detection:

-

Quantify the radioactivity retained on the filters using a scintillation counter.[1]

8. Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[1]

Workflow of a Radioligand Competitive Binding Assay.

Light Transmission Aggregometry (LTA)

LTA is a functional assay that measures the effect of a compound on platelet aggregation in response to an agonist like ADP.

1. Sample Preparation:

-

Obtain whole blood and prepare platelet-rich plasma (PRP) by low-speed centrifugation and platelet-poor plasma (PPP) by high-speed centrifugation.

2. Instrument Calibration:

-

Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

3. Assay Procedure:

-

Place PRP in a cuvette with a stir bar at 37°C in the aggregometer.

-

Add the test compound (Cangrelor) or a vehicle control and incubate.

-

Induce platelet aggregation by adding an agonist, such as ADP (typically 5-20 µM).

4. Measurement:

-

Record the change in light transmission as platelets aggregate over time.

5. Data Analysis:

-

The maximum percentage change in light transmission is reported as the extent of aggregation.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

Workflow for Light Transmission Aggregometry.

Conclusion

The in vitro binding data for Cangrelor unequivocally demonstrate its high affinity and potent inhibitory activity at the platelet P2Y12 receptor. Its direct, competitive, and reversible mechanism of action, coupled with its rapid kinetics, underpins its clinical utility as a reliable antiplatelet agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of Cangrelor and novel P2Y12 receptor antagonists in a research and drug development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cangrelor attenuates coated-platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reversible Binding Nature of Cangrelor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cangrelor is a potent, intravenous, direct-acting antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. Its unique therapeutic profile is defined by its rapid onset and offset of action, a direct consequence of its reversible binding to the P2Y12 receptor. This technical guide provides an in-depth exploration of the molecular interactions, pharmacokinetics, and pharmacodynamics that characterize the reversible binding nature of Cangrelor. Detailed experimental protocols for key assays used to evaluate its binding and functional effects are provided, along with a quantitative summary of its binding affinity and pharmacokinetic parameters. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of thrombosis, hemostasis, and antiplatelet therapy.

Introduction: The P2Y12 Receptor and the Imperative for Reversible Inhibition

The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface, plays a pivotal role in hemostasis and thrombosis.[1] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[1] Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy, particularly in the management of acute coronary syndromes (ACS) and during percutaneous coronary intervention (PCI).

While irreversible P2Y12 inhibitors, such as the thienopyridines clopidogrel (B1663587) and prasugrel, have demonstrated clinical efficacy, their prolonged duration of action can be a liability in patients who require urgent surgery or are at high risk of bleeding. This has driven the development of reversible P2Y12 inhibitors, such as Cangrelor, which offer a more controlled and titratable antiplatelet effect. Cangrelor's ability to rapidly and reversibly bind to the P2Y12 receptor allows for a fast onset of platelet inhibition during infusion and a quick restoration of normal platelet function upon its discontinuation.[2][3]

Molecular Mechanism of Action: Competitive and Reversible Binding

Cangrelor is a non-thienopyridine adenosine triphosphate (ATP) analog that functions as a direct, competitive, and reversible antagonist of the P2Y12 receptor.[4] Unlike thienopyridines, Cangrelor does not require metabolic activation, enabling a rapid onset of action.[3] It binds directly to the ADP binding site on the P2Y12 receptor, competitively inhibiting the binding of ADP and thereby preventing the initiation of the downstream signaling cascade that leads to platelet activation and aggregation.[4]

The reversibility of this interaction is characterized by a rapid dissociation rate, which is the molecular basis for the swift offset of its antiplatelet effect once the infusion is stopped.[4] This contrasts with the irreversible binding of the active metabolites of thienopyridines, which form a covalent bond with the P2Y12 receptor.[5]

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. Cangrelor's blockade of the P2Y12 receptor interrupts this entire cascade.

Quantitative Data on Cangrelor's Binding and Pharmacokinetics

The reversible and high-affinity binding of Cangrelor to the P2Y12 receptor is reflected in its pharmacokinetic and pharmacodynamic parameters.

Binding Affinity and Potency

The binding affinity of Cangrelor for the P2Y12 receptor has been determined using in vitro radioligand binding assays.

| Parameter | Value | Method | Reference |

| Ki | 0.4 nM | Radioligand Binding Assay | [1] |

| IC50 (VASP-P) | 25.5 ± 7.7 nM | VASP Phosphorylation Assay | [6] |

Pharmacokinetic and Pharmacodynamic Properties

Cangrelor's intravenous administration and rapid metabolism contribute to its predictable and controllable antiplatelet effects.

| Parameter | Value | Description | Reference |

| Time to Peak Plasma Concentration | ~2 minutes | Following IV bolus and infusion. | [7] |

| Half-life | 3-6 minutes | Rapidly deactivated by dephosphorylation in the circulation. | [7] |

| Platelet Inhibition Onset | Within 2 minutes | Achieves near-complete inhibition rapidly. | [7] |

| Platelet Function Recovery | Within 1 hour | After discontinuation of infusion. | [7] |

| Protein Binding | 97-98% | Primarily to plasma proteins. | [7] |

| Volume of Distribution | 3.9 L | Confined mainly to the circulation. | [7] |

Experimental Protocols for Characterizing Cangrelor's Binding

Several key in vitro assays are employed to characterize the binding and functional effects of Cangrelor on the P2Y12 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Cangrelor by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y12 receptor.

Objective: To determine the inhibition constant (Ki) of Cangrelor for the human P2Y12 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or washed human platelets.

-

Radioligand: [³³P]2-MeSADP (a stable P2Y12 agonist).

-

Competitor: Cangrelor at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Receptor Preparation: Prepare membranes from P2Y12-expressing cells or washed human platelets.

-

Assay Setup: In a 96-well plate, incubate the receptor preparation with a fixed concentration of [³³P]2-MeSADP and varying concentrations of Cangrelor. Include controls for total binding (no competitor) and non-specific binding (a saturating concentration of a non-radiolabeled P2Y12 antagonist).

-

Incubation: Incubate the plate for 60 minutes at 30°C to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Cangrelor. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1]

Light Transmission Aggregometry (LTA)

LTA is a functional assay that measures the ability of Cangrelor to inhibit platelet aggregation induced by ADP.

Objective: To determine the IC50 of Cangrelor for the inhibition of ADP-induced platelet aggregation.

Materials:

-

Platelet Source: Platelet-rich plasma (PRP) from healthy human donors.

-

Agonist: Adenosine diphosphate (ADP).

-

Inhibitor: Cangrelor at various concentrations.

-

Aggregometer.

Procedure:

-

PRP Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed.

-

Baseline Measurement: Place a sample of PRP in the aggregometer and establish a baseline light transmission.

-

Incubation: Add varying concentrations of Cangrelor to the PRP and incubate.

-

Aggregation Induction: Add ADP to induce platelet aggregation.

-

Measurement: Record the change in light transmission over time as platelets aggregate.

-

Data Analysis: Report the extent of aggregation as the maximum percentage change in light transmission. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of Cangrelor.

Surface Plasmon Resonance (SPR) - A Note on Kinetic Analysis

While specific on- and off-rate data for Cangrelor are not publicly available, SPR is the gold-standard technique for their determination. A general protocol for analyzing a small molecule-protein interaction using SPR is outlined below.

Objective: To determine the association (k_on) and dissociation (k_off) rate constants for the binding of Cangrelor to the P2Y12 receptor.

Materials:

-

SPR Instrument and Sensor Chips (e.g., CM5).

-

Purified P2Y12 Receptor.

-

Cangrelor at various concentrations.

-

Immobilization and Running Buffers.

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified P2Y12 receptor onto the sensor chip surface.

-

Analyte Injection: Inject different concentrations of Cangrelor over the sensor surface to measure the association phase.

-

Dissociation Phase: Flow running buffer over the surface to measure the dissociation of Cangrelor from the receptor.

-

Regeneration: Use a regeneration solution to remove any remaining bound Cangrelor.

-

Data Analysis: Fit the sensorgram data to a suitable kinetic binding model to calculate the k_on, k_off, and the equilibrium dissociation constant (KD).

Conclusion

The reversible binding nature of Cangrelor to the P2Y12 receptor is the cornerstone of its clinical utility. Its rapid on- and off-rates translate into a fast onset and offset of antiplatelet activity, providing clinicians with a highly controllable therapeutic agent. The quantitative data and experimental protocols presented in this technical guide offer a comprehensive overview for researchers and drug development professionals seeking to understand and further investigate the nuanced pharmacology of this important antiplatelet drug. Future research focusing on the precise determination of its binding kinetics through techniques like Surface Plasmon Resonance will further refine our understanding of its molecular interactions and may guide the development of next-generation reversible antiplatelet therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Platelet Function Testing to Guide Cangrelor Dosing in Patients with Temporary Mechanical Circulatory Support or as a Bridge to Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome | Kubica | Cardiology Journal [journals.viamedica.pl]

An In-depth Technical Guide on the Initial Stability and Solubility of Cangrelor Tetrasodium in Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial stability and solubility characteristics of Cangrelor (B105443) tetrasodium (B8768297) in various buffer systems. The information compiled herein is intended to support research, development, and formulation activities involving this potent intravenous antiplatelet agent.

Introduction to Cangrelor

Cangrelor is a direct-acting, reversible P2Y12 platelet receptor antagonist.[1] Its rapid onset and offset of action make it a valuable therapeutic option in the setting of percutaneous coronary intervention (PCI).[2][3] As an adenosine (B11128) triphosphate (ATP) analog, its solubility and stability are influenced by the composition and pH of the aqueous environment.[4][5]

Solubility of Cangrelor Tetrasodium

Cangrelor tetrasodium is freely soluble in water.[4] However, its solubility can be affected by the specific buffer, pH, and the presence of other solutes.[4]

Table 1: Solubility of Cangrelor Tetrasodium in Various Solvents

| Solvent | Concentration | Comments |

| Water | 100 mg/mL (115.70 mM) | Freely soluble; sonication may be required for complete dissolution.[6] |

| Phosphate (B84403) Buffered Saline (PBS) | High solubility | A commonly used and suitable buffer.[4] |

| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (14.46 mM) | Requires sonication and warming to 80°C. The use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility.[6][7] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.16 mM) | Sonication is recommended for this in vivo formulation.[8] |

Stability of Cangrelor Tetrasodium in Buffers

The stability of Cangrelor is dependent on the pH of the solution and the storage conditions. Forced degradation studies have shown that Cangrelor is sensitive to both acidic and basic conditions, which can accelerate hydrolysis.[5][9]

Key Factors Influencing Stability:

-

pH: Suboptimal pH can lead to the degradation of Cangrelor.[5] It is an ATP analog with phosphate groups, and its stability is pH-dependent.[4]

-

Enzymatic Degradation: In biological samples, Cangrelor is rapidly deactivated, primarily through dephosphorylation by ectonucleotidases.[5]

-

Oxidative Conditions: The molecule is susceptible to degradation under oxidative stress.[5][9]

-

Temperature: Elevated temperatures can lead to degradation. Long-term storage is recommended at -20°C or -80°C.[6][10]

Table 2: Stability of Cangrelor Solutions under Different Conditions

| Solution | Storage Temperature | Stability Duration |

| Lyophilized Powder | Room Temperature (20°C to 25°C) | As per manufacturer, with excursions permitted between 15°C and 30°C.[6] |

| Lyophilized Powder | -20°C | ≥ 4 years (For long-term storage).[6] |

| Stock Solution in Solvent | -80°C | 6 months to 1 year.[6] |

| Stock Solution in Solvent | -20°C | 1 month.[6] |

| Diluted in 0.9% Saline | Room Temperature | Up to 24 hours.[6] |

| Diluted in 5% Dextrose | Room Temperature | Up to 12 hours.[6] |

Experimental Protocols

Aqueous-Based Stock Solution (e.g., in Water or PBS): [6]

-

Equilibrate the Cangrelor tetrasodium powder to room temperature.

-

Accurately weigh the desired amount of powder.

-

Add the appropriate volume of sterile water or PBS to achieve the target concentration.

-

Vortex the solution vigorously until the powder is fully dissolved.

-

If dissolution is slow, sonicate the solution in short intervals in a water bath until it becomes clear.

-

Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

DMSO-Based Stock Solution: [6]

-

Equilibrate the Cangrelor powder vial to room temperature.

-

Weigh the desired amount of Cangrelor powder.

-

Add the appropriate volume of anhydrous, high-purity DMSO.

-

Vortex the solution and, if necessary, warm it in a water bath (up to 80°C) to aid dissolution.

-

Ensure the solution is clear and free of particulates before use.

-

Aliquot into single-use volumes for storage.

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of Cangrelor and quantifying its degradation products. While specific parameters for a Cangrelor-specific method are not detailed in the provided results, a general approach based on stability-indicating methods for similar antiplatelet agents can be outlined.

General HPLC Method Parameters:

-

Column: A C18 column is commonly used.[11]

-

Mobile Phase: A gradient mobile phase, for instance, a mixture of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, has been shown to be effective for separating the drug from its degradation products.[11]

-

Detection: PDA (Photodiode Array) or UV detection is typically employed.

-

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol: [9]

To assess the intrinsic stability of Cangrelor, forced degradation studies should be performed under various stress conditions:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug or drug solution to dry heat.

-

Photolytic Degradation: Expose the drug solution to UV and fluorescent light.

Samples from each stress condition are then analyzed by the validated stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

References

- 1. Cangrelor Tetrasodium | C17H21Cl2F3N5Na4O12P3S2 | CID 10260031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cangrelor: a review on pharmacology and clinical trial development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cangrelor tetrasodium | GPR | P2Y Receptor | TargetMol [targetmol.com]

- 9. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using Cangrelor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro platelet aggregation assay using Cangrelor, a potent, direct-acting, and reversible P2Y12 receptor antagonist. This assay is crucial for evaluating the efficacy of antiplatelet agents and understanding the nuances of platelet function. The primary method described is Light Transmission Aggregometry (LTA), the gold-standard for platelet function testing.[1][2][3]

Mechanism of Action: Cangrelor

Cangrelor is an adenosine (B11128) triphosphate (ATP) analog that selectively and reversibly binds to the P2Y12 receptor on platelets.[1][4][5] This action blocks the binding of adenosine diphosphate (B83284) (ADP), a key agonist in platelet activation and aggregation.[5][6] Unlike thienopyridines such as clopidogrel, Cangrelor does not require metabolic activation, resulting in a rapid onset of action within minutes.[1][6] Its reversible nature ensures that platelet function returns to normal within 60-90 minutes after its removal.[1][4]

The binding of ADP to the P2Y12 receptor normally activates a Gαi-coupled protein, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent platelet activation.[1] Cangrelor competitively blocks this pathway, thereby preventing platelet aggregation.[1]

Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol outlines the steps for assessing the inhibitory effect of Cangrelor on ADP-induced platelet aggregation using LTA.

Materials and Reagents

-

Freshly drawn human whole blood

-

3.2% Sodium Citrate (B86180) (anticoagulant)

-

Cangrelor

-

Saline or appropriate buffer

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

-

Pipettes

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate using a 19- or 21-gauge needle to minimize platelet activation. The first few milliliters of blood should be discarded.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-250 x g) for 10-15 minutes at room temperature to separate the PRP.[3][10][11] Carefully collect the upper layer of PRP.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1,500-2,000 x g) for 15-20 minutes to obtain PPP, which will be used to set the 100% aggregation baseline.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized level (typically 200-300 x 10⁹/L) using autologous PPP.[12][13]

Assay Procedure

-

Instrument Setup: Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.

-

Sample Preparation: Pipette PRP into aggregometer cuvettes containing a magnetic stir bar and allow it to equilibrate to 37°C for at least 2 minutes with stirring.

-

Incubation with Cangrelor: Add the desired concentration of Cangrelor or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Initiation of Aggregation: Add the platelet agonist, ADP (typically at a final concentration of 5-20 µM), to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The primary endpoint is the maximum percentage of platelet aggregation.

Data Presentation

Quantitative data from in vitro studies with Cangrelor are summarized below for easy comparison.

| Parameter | Agonist (ADP) Concentration | Cangrelor Concentration | Effect on Platelet Aggregation | Reference |

| Inhibition of Aggregation | 5 µmol/L | 0.25 µmol/L (in vitro addition) | 75% reduction in peak aggregation | [14] |

| Inhibition of Aggregation | 20 µmol/L | 0.25 µmol/L (in vitro addition) | 85% reduction in peak aggregation | [14] |

| IC50 | 1.25 µM | 5.8 ± 3.4 nM | N/A | [15] |

| IC50 | 2.5 µM | 23.1 ± 4.0 nM | N/A | [15] |

| IC50 | 5 µM | 98 ± 25 nM | N/A | [15] |

| IC50 (VASP-P Assay) | N/A | 25.5 ± 7.7 nM | N/A | [2][15] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. VASP-P (Vasodilator-Stimulated Phosphoprotein Phosphorylation) assay is another method to assess P2Y12 receptor inhibition.[2]

Visualizations

Signaling Pathway of P2Y12 Receptor and Cangrelor Inhibition

Caption: P2Y12 signaling and Cangrelor's inhibitory action.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for LTA platelet aggregation assay.

References

- 1. benchchem.com [benchchem.com]